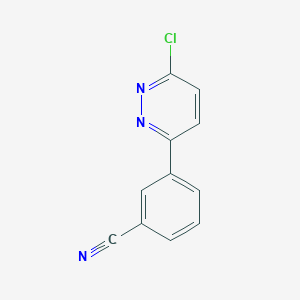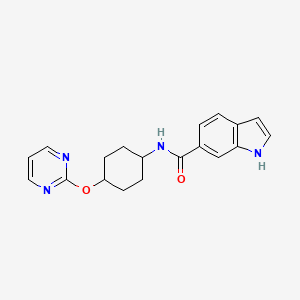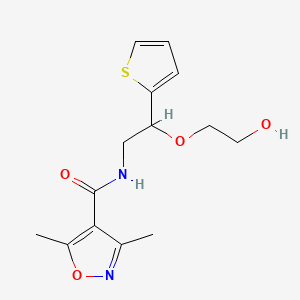
4-Bromo-1-phenylpyrazole-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-1-phenylpyrazole-3-carbaldehyde, also known as BrPPCA, is a chemical compound that has been widely used in scientific research. It is a versatile reagent that can be used for the synthesis of various organic compounds. BrPPCA has been found to have potential applications in the field of medicinal chemistry, particularly in the development of new drugs.
Aplicaciones Científicas De Investigación
4-Bromo-1-phenylpyrazole-3-carbaldehyde has been used in various scientific research applications. It has been found to be a useful reagent for the synthesis of various organic compounds, including pyrazoles, pyridines, and imidazoles. 4-Bromo-1-phenylpyrazole-3-carbaldehyde has also been used in the development of new drugs. For example, it has been used as a key intermediate in the synthesis of a potent anti-tumor agent.
Mecanismo De Acción
The mechanism of action of 4-Bromo-1-phenylpyrazole-3-carbaldehyde is not fully understood. However, it is believed to act as a Michael acceptor, which can react with nucleophiles such as thiols and amines. This reaction can lead to the formation of covalent adducts, which can affect the activity of enzymes and other proteins.
Biochemical and Physiological Effects:
4-Bromo-1-phenylpyrazole-3-carbaldehyde has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. It has also been shown to have anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-Bromo-1-phenylpyrazole-3-carbaldehyde in lab experiments is its versatility. It can be used for the synthesis of various organic compounds, and it has potential applications in drug development. However, one of the limitations of using 4-Bromo-1-phenylpyrazole-3-carbaldehyde is its potential toxicity. It can react with nucleophiles in the body, which can lead to the formation of covalent adducts that can affect the activity of enzymes and other proteins.
Direcciones Futuras
There are several future directions for the use of 4-Bromo-1-phenylpyrazole-3-carbaldehyde in scientific research. One direction is the development of new drugs that target specific enzymes and proteins. 4-Bromo-1-phenylpyrazole-3-carbaldehyde can be used as a key intermediate in the synthesis of these drugs. Another direction is the study of the biochemical and physiological effects of 4-Bromo-1-phenylpyrazole-3-carbaldehyde. This can help to further understand its mechanism of action and potential applications in medicine.
Conclusion:
In conclusion, 4-Bromo-1-phenylpyrazole-3-carbaldehyde is a versatile reagent that has potential applications in the field of medicinal chemistry. It can be used for the synthesis of various organic compounds, and it has been found to have potential applications in drug development. Further research is needed to fully understand its mechanism of action and potential applications in medicine.
Métodos De Síntesis
4-Bromo-1-phenylpyrazole-3-carbaldehyde can be synthesized by the reaction of 4-bromo-1-phenylpyrazole-3-carboxylic acid with thionyl chloride and then with dimethylformamide dimethylacetal. The resulting product is 4-Bromo-1-phenylpyrazole-3-carbaldehyde, which can be purified by recrystallization.
Propiedades
IUPAC Name |
4-bromo-1-phenylpyrazole-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O/c11-9-6-13(12-10(9)7-14)8-4-2-1-3-5-8/h1-7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPECGCJCTXSDSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C=O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-1-phenylpyrazole-3-carbaldehyde | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 2-(methoxymethyl)-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2766331.png)
![2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-nitrophenyl)acetamide](/img/structure/B2766332.png)


![Methyl 4-(2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamido)benzoate](/img/structure/B2766338.png)

![2-{[5-(2-amino-4-methyl-1,3-thiazol-5-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B2766340.png)


![2-(3-butyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B2766344.png)
![methyl 3-[(5E)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate](/img/structure/B2766346.png)
